molecular formula C13H10O2S B091481 Phenyl 2-mercaptobenzoate CAS No. 15570-18-0

Phenyl 2-mercaptobenzoate

Cat. No. B091481
CAS RN: 15570-18-0
M. Wt: 230.28 g/mol
InChI Key: VPYKTMHVSTXCMB-UHFFFAOYSA-N
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Description

Phenyl 2-mercaptobenzoate is a chemical compound with the molecular formula C13H10O2S . Its average mass is 230.282 Da and its monoisotopic mass is 230.040146 Da .

Scientific Research Applications

  • Surface Chemistry and Imaging

    Hauptmann et al. (2016) explored the self-assembled monolayer of mercaptobenzoic acid on gold surfaces, using atomic force microscopy for high-resolution imaging, highlighting its potential in nanoscale surface analysis and material science (Hauptmann et al., 2016).

  • Structural Chemistry

    Fazil et al. (2012) investigated the reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid, leading to the synthesis of a proton transfer derivative, emphasizing its role in the development of new compounds and in supramolecular chemistry (Fazil et al., 2012).

  • SERS Applications

    Michota and Bukowska (2003) studied the surface-enhanced Raman scattering spectra of p-mercaptobenzoic acid monolayers on silver and gold surfaces, demonstrating its application in spectroscopy and material surface characterization (Michota & Bukowska, 2003).

  • Electrochemical Studies

    Khodaei et al. (2008) explored electrochemical oxidations of dihydroxybenzenes in the presence of 1-phenyl-5-mercaptotetrazole, indicating its utility in electrochemistry and synthesis of tetrazolic thioethers (Khodaei et al., 2008).

  • Biological Properties

    Kulkarni et al. (1981) focused on the synthesis of 2-mercaptobenzimidazoles and their biological properties, highlighting the pharmaceutical and medicinal chemistry applications (Kulkarni et al., 1981).

  • NEXAFS Studies

    Plashkevych et al. (2000) used 2-mercaptobenzoxazole to study vibronic fine structure fingerprints in near-edge X-ray absorption fine structure (NEXAFS), demonstrating its application in advanced spectroscopic techniques (Plashkevych et al., 2000).

  • Organophosphorus Compounds Research

    El‐Barbary and Lawesson (1981) investigated new routes to phosphorins from 2-mercaptobenzoic acid derivatives, highlighting its relevance in organophosphorus chemistry (El‐Barbary & Lawesson, 1981).

  • Surface Adsorption Studies

    Compean-Gonzalez et al. (2022) examined the adsorption of 4-mercaptobenzoic acid on TiO2 surfaces, indicating its significance in surface chemistry and material science (Compean-Gonzalez et al., 2022).

  • Potential-Dependent Chemistry

    Ma and Harris (2011) explored the potential-dependent acid-base chemistry of 2-mercaptobenzoic acid on silver, providing insights into electrochemical surface chemistry (Ma & Harris, 2011).

  • Synthesis of Derivatives

    Ahmad and Mohsen (2015) synthesized new derivatives from 2-mercaptobenzoxazole, demonstrating its utility in organic synthesis (Ahmad & Mohsen, 2015).

  • Antimicrobial Applications

    Kuznetsova et al. (2017) assessed the antibacterial effect of 2-mercaptobenzothiazole, emphasizing its potential in biocidal applications (Kuznetsova et al., 2017).

  • Antimicrobial and Anti-inflammatory Studies

    Yadav et al. (2005) synthesized new 2-mercaptobenzothiazole derivatives and tested them for antimicrobial and anti-inflammatory activities, indicating its relevance in pharmaceutical research (Yadav et al., 2005).

  • Self-assembly Studies

    Minh Hieu Do Thi and Volka (2010) studied the self-assembly of 4-mercaptobenzoic acid, demonstrating its application in molecular assembly and surface science (Minh Hieu Do Thi & Volka, 2010).

properties

IUPAC Name

phenyl 2-sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2S/c14-13(11-8-4-5-9-12(11)16)15-10-6-2-1-3-7-10/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYKTMHVSTXCMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30165954
Record name Phenyl 2-mercaptobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 2-mercaptobenzoate

CAS RN

15570-18-0
Record name Phenyl 2-mercaptobenzoate
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Record name Phenyl 2-mercaptobenzoate
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Record name Phenyl 2-mercaptobenzoate
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Record name Phenyl 2-mercaptobenzoate
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Synthesis routes and methods

Procedure details

In a 250 ml three-necked flask a mixture of 69.4 g (0.45 mol) of thiosalicylic acid and 42.3 g (0.45 mol) of phenol is melted at 135° C. with stirring. Then, at 125°-130° C., 24.5 g (0.16 mol) of phosphorus oxychloride are added dropwise, HCl being liberated. When the addition is complete (about 15 min.) stirring is carried out for 30 minutes. The resulting dark-brown clear solution is stirred into 500 ml of water, a brown oil separating. This oil is taken up in ethyl acetate. The organic phase is extracted three times by shaking with soda solution, washed with water, dried and concentrated to a residue. The residue, which still contains phenol, is purified by distillation. The crude product is recrystallised from 250 ml of absolute methanol in the presence of activated carbon. The product is obtained in the form of colourless crystals having a melting point of 89° C. The yield is 36.0 g (=35% of the theoretical amount).
Quantity
69.4 g
Type
reactant
Reaction Step One
Quantity
42.3 g
Type
reactant
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Ye, FL Zhang, HM **a, X Zhou, ZX Yu… - Nature …, 2022 - nature.com
… 080 mmol), and phenyl 2-mercaptobenzoate (0.080 mmol) in toluene (4 mL) was stirred at 60 C for 3–12 h under nitrogen atmosphere. After evaporation of the solvent, the resulting …
Number of citations: 14 www.nature.com
K Triatmaja, SY Prabawati… - Proceedings of the …, 2022 - tiikmpublishing.com
Non-Communicable Diseases (NCDs) are one of the main problems in the health sector. This problem is shown by 70% of the world's deaths caused by NCDs. One way to overcome …
Number of citations: 0 tiikmpublishing.com
YJ Zhou, K Yang, YG Fang, SH Luo… - Asian Journal of …, 2022 - Wiley Online Library
… , benzodisulfide heterocyclic compounds containing S−S bond can also be constructed with S 8 under metal-free condition, but starting from the unavailable phenyl 2-mercaptobenzoate…
Number of citations: 2 onlinelibrary.wiley.com

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